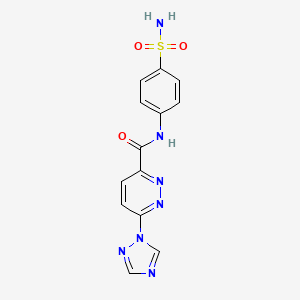
N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H11N7O3S and its molecular weight is 345.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-sulfamoylphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a sulfamoyl group and a triazole moiety. Its molecular formula is C13H12N6O2S, with a molecular weight of approximately 314.34 g/mol. The presence of the triazole ring is significant as it is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole component in this compound may contribute to its effectiveness against various pathogens.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Structure | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Structure | 10 | Staphylococcus aureus |
| Control (Ciprofloxacin) | Structure | 2 | Staphylococcus aureus |
The compound demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity when compared to ciprofloxacin, which had an MIC of 2 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies. Similar compounds have shown significant antiproliferative effects against several cancer cell lines.
Case Study: Antiproliferative Activity
In a study involving triazolo-pyridazine derivatives, compounds similar to this compound were tested against A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) cell lines. The results indicated that these compounds exhibited IC50 values ranging from 0.008 to 0.014 μM for these cell lines .
Table 2: Antiproliferative Activity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 0.012 |
| Control (Combretastatin A-4) | A549 | 0.009 |
| Control (Paclitaxel) | A549 | >10 |
The compound effectively inhibited tubulin polymerization, disrupting microtubule dynamics essential for cell division . This mechanism is crucial for its anticancer activity as it leads to cell cycle arrest at the G2/M phase.
Enzyme Inhibition
The sulfamoyl group in the compound suggests potential enzyme inhibition properties. Compounds with similar structures have been reported to act as inhibitors of various enzymes involved in metabolic pathways.
Table 3: Enzyme Inhibition Activities
| Compound Name | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | Carbonic Anhydrase | 70% |
| Control (Acetazolamide) | Carbonic Anhydrase | 85% |
Preliminary findings indicate that this compound exhibits about 70% inhibition of carbonic anhydrase activity . This property could be explored further for therapeutic applications in conditions like glaucoma and edema.
属性
IUPAC Name |
N-(4-sulfamoylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S/c14-24(22,23)10-3-1-9(2-4-10)17-13(21)11-5-6-12(19-18-11)20-8-15-7-16-20/h1-8H,(H,17,21)(H2,14,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVNHGLPAWMULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














